![molecular formula C16H13IN4O2 B498388 N-(4-iodophenyl)-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B498388.png)
N-(4-iodophenyl)-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-iodophenyl)-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanamide: is a synthetic organic compound that features an iodophenyl group, a pyridinyl group, and an oxadiazole ring. Compounds with these functional groups are often of interest in medicinal chemistry due to their potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-iodoaniline, 3-pyridinecarboxylic acid, and appropriate reagents for forming the oxadiazole ring.
Formation of Oxadiazole Ring: The oxadiazole ring can be synthesized through cyclization reactions involving hydrazides and carboxylic acids under dehydrating conditions.
Coupling Reactions: The iodophenyl and pyridinyl groups can be introduced through coupling reactions such as Suzuki or Heck coupling, using palladium catalysts.
Final Assembly: The final compound is assembled through amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods: Industrial production methods would involve scaling up the laboratory synthesis, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through crystallization or chromatography.
化学反应分析
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, particularly at the pyridinyl or oxadiazole rings.
Reduction: Reduction reactions could target the nitro groups if present or reduce the oxadiazole ring.
Substitution: Halogen substitution reactions could occur at the iodophenyl group, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products: The major products would depend on the specific reactions but could include various substituted derivatives of the original compound.
科学研究应用
Chemistry: The compound can be used as a building block for synthesizing more complex molecules. Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties. Medicine: Industry: Could be used in the development of new materials or as a reagent in chemical synthesis.
作用机制
The mechanism of action would depend on the specific biological activity of the compound. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is studied.
相似化合物的比较
- N-(4-bromophenyl)-3-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]propanamide
- N-(4-chlorophenyl)-3-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]propanamide
- N-(4-fluorophenyl)-3-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]propanamide
Uniqueness: The presence of the iodophenyl group may confer unique reactivity and biological activity compared to its bromine, chlorine, or fluorine analogs. The larger atomic radius and different electronic properties of iodine can influence the compound’s interactions with biological targets.
属性
分子式 |
C16H13IN4O2 |
|---|---|
分子量 |
420.2g/mol |
IUPAC 名称 |
N-(4-iodophenyl)-3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanamide |
InChI |
InChI=1S/C16H13IN4O2/c17-12-3-5-13(6-4-12)19-14(22)7-8-15-20-16(21-23-15)11-2-1-9-18-10-11/h1-6,9-10H,7-8H2,(H,19,22) |
InChI 键 |
PBWSUFSSAIEZBO-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)C2=NOC(=N2)CCC(=O)NC3=CC=C(C=C3)I |
规范 SMILES |
C1=CC(=CN=C1)C2=NOC(=N2)CCC(=O)NC3=CC=C(C=C3)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


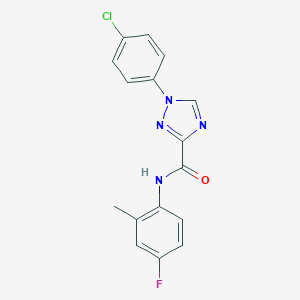
![1-(4-chlorophenyl)-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B498306.png)
![methyl 2-({[1-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B498308.png)

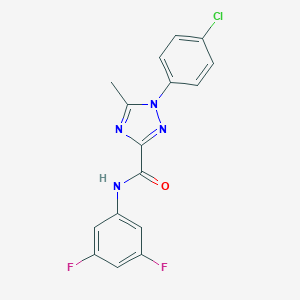
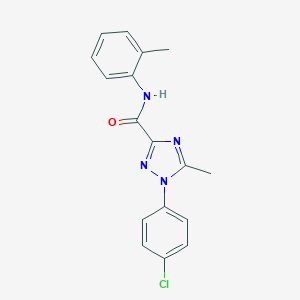
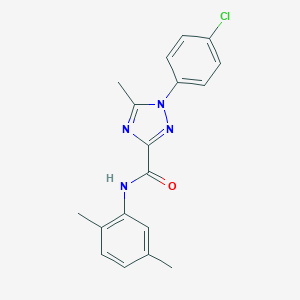
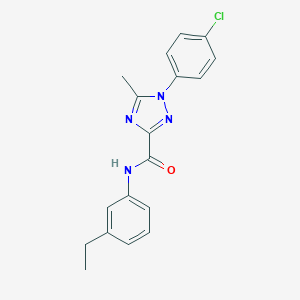
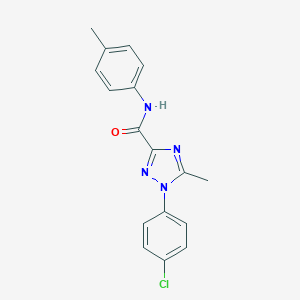
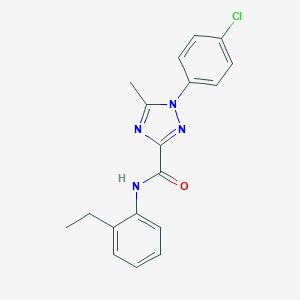
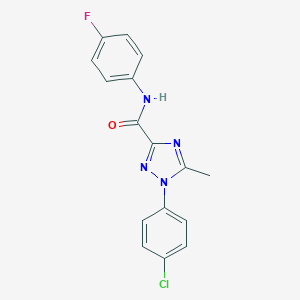
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-methoxyphenyl)ethanone](/img/structure/B498324.png)
![N-[4-(acetylamino)phenyl]-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B498326.png)
![N-(2,5-dichlorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B498328.png)
